Bienvenue dans la boutique en ligne BenchChem!

JQKD82 trihydrochloride

Multiple Myeloma KDM5A Cell Growth Inhibition

JQKD82 trihydrochloride is the optimal KDM5A inhibitor for MYC-driven multiple myeloma research. Its unique prodrug design ensures superior cell permeability over KDM5-C49, achieving robust target engagement unattainable with the active metabolite alone. Exhibits >250-fold selectivity against KDM4C and a distinct phenotype: increased H3K4me3 coupled with decreased MYC target gene expression. Validated in vitro (MM.1S IC50=0.42 μM) and in vivo (MOLP-8 xenograft). Also applicable in HIV-1 latency reactivation studies.

Molecular Formula C27H43Cl3N4O5
Molecular Weight 610.0 g/mol
Cat. No. B10830050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJQKD82 trihydrochloride
Molecular FormulaC27H43Cl3N4O5
Molecular Weight610.0 g/mol
Structural Identifiers
SMILESCCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C.Cl.Cl.Cl
InChIInChI=1S/C27H40N4O5.3ClH/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5;;;/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3;3*1H
InChIKeyVSTHCFWHQMJPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JQKD82 trihydrochloride: A Prodrug-Based, Cell-Permeable KDM5 Inhibitor for Epigenetic Research


JQKD82 trihydrochloride, also known as JADA82 trihydrochloride or PCK82 trihydrochloride, is a synthetic, cell-permeable small molecule that functions as a selective inhibitor of lysine demethylase 5 (KDM5), particularly KDM5A [1]. It is a prodrug form of the active metabolite KDM5-C49 . The compound increases the trimethylation of lysine 4 on histone H3 (H3K4me3), a key epigenetic mark associated with active gene transcription [2]. It is primarily utilized as a research tool to investigate the role of KDM5A in MYC-driven transcription in multiple myeloma .

Why JQKD82 trihydrochloride Cannot Be Casually Substituted with Other KDM5 Inhibitors


The KDM5 inhibitor class encompasses compounds with highly varied physicochemical and pharmacological properties that preclude simple interchangeability. Factors such as cell permeability, selectivity within the KDM family, isoform preference (e.g., KDM5A vs. KDM5B/C), metabolic stability, and mechanism of action (e.g., prodrug vs. direct inhibitor) differ dramatically between compounds [1]. For instance, many KDM5 inhibitors show poor cellular penetration or are pan-KDM inhibitors with distinct off-target profiles [2]. JQKD82's unique prodrug design is specifically engineered to overcome the poor cell permeability of its active metabolite, KDM5-C49, and achieves a specific cellular phenotype that cannot be reliably replicated by other KDM5 inhibitors [3]. Direct substitution without considering these quantitative differences in potency, selectivity, and in vivo activity will likely lead to irreproducible or invalid experimental results.

Quantitative Differentiation Guide for JQKD82 trihydrochloride Procurement


Superior Cellular Potency Against Multiple Myeloma Cells vs. Related Prodrugs

JQKD82 exhibits significantly greater potency in inhibiting multiple myeloma (MM.1S) cell growth compared to its close structural analogs, KDM5-C70 and the active metabolite KDM5-C49, under identical 5-day culture conditions .

Multiple Myeloma KDM5A Cell Growth Inhibition

High-Resolution Selectivity Profile Against KDM Family Enzymes

JQKD82's active metabolite, KDM5-C49, demonstrates high selectivity for KDM5 isoforms (KDM5A/B/C/D) over other Jumonji C domain-containing KDMs (KDM4C, KDM6B, KDM3A, KDM2A) in biochemical assays . The parent compound JQKD82 maintains this selectivity in cellular contexts, showing no activity toward other KDMs .

Epigenetics KDM Family Selectivity

In Vivo Efficacy Validated in Multiple Myeloma Xenograft Model

JQKD82 has demonstrated significant anti-tumor activity in a preclinical mouse model of multiple myeloma, prolonging overall survival . This is a critical differentiation point, as many tool compounds in the KDM5 inhibitor space lack published in vivo efficacy data due to poor pharmacokinetic properties [1].

In Vivo Xenograft Tumor Growth Inhibition

Prodrug Strategy Confers Superior Cell Permeability Over Active Warhead

JQKD82 was designed as a phenol ester prodrug to overcome the poor cell permeability of its active metabolite, KDM5-C49 [1]. Intracellular concentration measurements in Caco-2 cells show that JQKD82 treatment results in dramatically higher levels of the active KDM5-C49 warhead compared to direct treatment with KDM5-C49 [2].

Cell Permeability Prodrug KDM5-C49

Unique Functional Consequence: Paradoxical Inhibition of MYC Transcription Despite Increased H3K4me3

A defining and unique feature of JQKD82 is its functional mechanism. While it robustly increases global H3K4me3 levels (a mark of active transcription) as expected from a KDM5A inhibitor, it paradoxically leads to a reduction in the expression of MYC-driven transcriptional targets [1]. This is a distinct phenotype not observed with all KDM5 inhibitors [2].

MYC Transcription H3K4me3 Mechanism of Action

Optimal Research Applications for JQKD82 trihydrochloride Based on Quantitative Evidence


Validating KDM5A Dependence in MYC-Driven Multiple Myeloma Models

JQKD82 is the optimal tool for studies investigating the specific role of KDM5A in MYC transcriptional regulation in multiple myeloma. Its unique mechanism, which couples increased H3K4me3 with decreased MYC target gene expression, is a distinct phenotype [1]. Researchers should prioritize this compound over pan-KDM5 inhibitors or other KDM5A inhibitors that lack this specific functional profile. The established in vitro (MM.1S IC50 = 0.42 μM) and in vivo (MOLP-8 xenograft) protocols provide a robust framework for experimental design .

Achieving Robust Cellular KDM5 Inhibition Where Other Tools Fail

When cellular permeability is a primary concern, JQKD82 is the superior choice over its active metabolite, KDM5-C49. The prodrug design ensures high intracellular concentrations of the active warhead, enabling effective target engagement that cannot be achieved with direct application of the active inhibitor [1]. This makes JQKD82 essential for any cell-based assay where robust KDM5 inhibition is required. The compound has been validated for its cellular activity and selectivity, showing no significant effects on other histone methylation marks like H3K9me3 or H3K27me3 .

Investigating KDM5A Function with Minimal Off-Target KDM Interference

For researchers seeking to delineate the biological functions of KDM5 isoforms, JQKD82 offers a well-characterized selectivity profile. Its >250-fold selectivity window against KDM4C and even greater selectivity against other KDMs (KDM6B, KDM3A, KDM2A) in biochemical assays provides confidence that cellular phenotypes are primarily driven by KDM5 inhibition [1]. This is particularly important when comparing results to those obtained with less selective inhibitors, such as pan-KDM tools. Within the KDM5 family, it demonstrates a preference for KDM5A, making it a valuable tool for deconvoluting isoform-specific biology .

Exploring HIV-1 Latency Reversal ("Shock and Kill" Strategies)

Beyond oncology, JQKD82 has shown promise as a research tool in virology, specifically for studying HIV-1 latency. Research has demonstrated that JQKD82 can increase H3K4me3 levels at the HIV-1 5' LTR promoter, leading to viral reactivation in latent T-cell models [1]. Furthermore, it exhibits synergy with other latency-reversing agents like AZD5582 to promote both HIV-1 reactivation and subsequent cell death . This application is supported by the compound's well-defined cell permeability and epigenetic activity profile, making it a valuable tool for research in this niche area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for JQKD82 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.